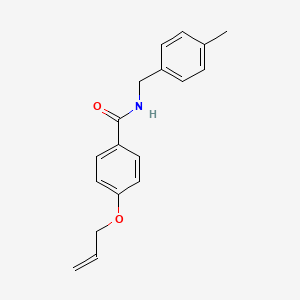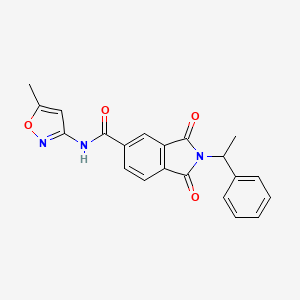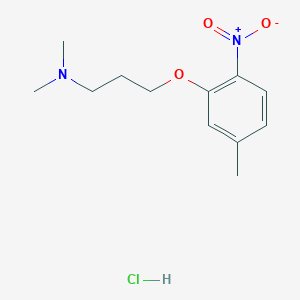
3-(allyloxy)-N-(4-nitrophenyl)benzamide
Overview
Description
3-(allyloxy)-N-(4-nitrophenyl)benzamide, also known as ANA, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-(allyloxy)-N-(4-nitrophenyl)benzamide in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. Akt/mTOR pathway is a crucial signaling pathway involved in cell growth, proliferation, and survival. This compound inhibits this pathway by reducing the phosphorylation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and antioxidant properties. It reduces the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increases the levels of anti-inflammatory cytokines, such as interleukin-10. This compound also reduces the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
3-(allyloxy)-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity. It can be easily synthesized in large quantities, making it a cost-effective tool for research. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and uptake by cells.
Future Directions
There are several future directions for research on 3-(allyloxy)-N-(4-nitrophenyl)benzamide, including:
1. Investigation of the potential use of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
2. Development of this compound derivatives with improved solubility and bioavailability.
3. Investigation of the mechanism of action of this compound in different cell types and in vivo models.
4. Identification of the molecular targets of this compound in cancer cells.
5. Investigation of the potential use of this compound as a fluorescent probe for the detection of other biomolecules, such as lipids and carbohydrates.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This compound exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis. This compound also exhibits anti-inflammatory and antioxidant properties. However, this compound has some limitations, including its low solubility in water. Further research is needed to investigate the potential use of this compound as a therapeutic agent for other diseases and to develop this compound derivatives with improved solubility and bioavailability.
Scientific Research Applications
3-(allyloxy)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
Furthermore, this compound has been investigated for its potential use as a fluorescent probe for the detection of proteins and nucleic acids. This compound exhibits fluorescence properties in the presence of proteins and nucleic acids, making it a useful tool for the detection and quantification of these biomolecules.
properties
IUPAC Name |
N-(4-nitrophenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-10-22-15-5-3-4-12(11-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h2-9,11H,1,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQNTWJHTLMHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)

![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)


![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)

![1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
![methyl 7-(5-bromo-2-thienyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407777.png)
![N-(2-{[2-methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4407786.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4407797.png)
![4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4407798.png)
